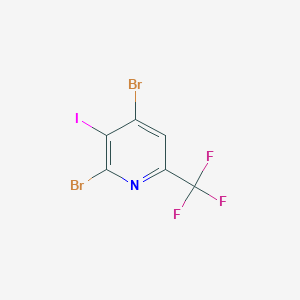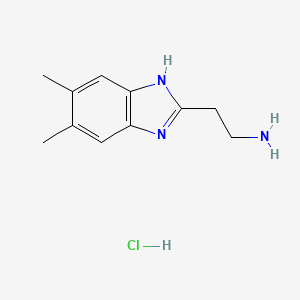
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine
Vue d'ensemble
Description
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine is a halogenated pyridine derivative characterized by the presence of bromine, iodine, and trifluoromethyl groups attached to the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method involves the bromination of 3-iodo-6-(trifluoromethyl)pyridine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination at the 2 and 4 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms.
Coupling Reactions: It can undergo coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced by aryl or alkyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield azido derivatives, while Suzuki-Miyaura coupling with phenylboronic acid would produce phenyl-substituted pyridines.
Applications De Recherche Scientifique
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical studies.
Industry: The compound is used in the production of advanced materials, including polymers and coatings with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine depends on its specific application. In chemical reactions, the halogen atoms and trifluoromethyl group influence the reactivity and selectivity of the compound. The electron-withdrawing nature of the trifluoromethyl group can stabilize intermediates and transition states, facilitating various reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, through halogen bonding and other non-covalent interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dibromo-6-(trifluoromethyl)pyridine: Lacks the iodine atom at the 3-position.
3-Iodo-6-(trifluoromethyl)pyridine: Lacks the bromine atoms at the 2 and 4 positions.
2,4-Dibromo-3-chloro-6-(trifluoromethyl)pyridine: Contains a chlorine atom instead of iodine at the 3-position.
Uniqueness
2,4-Dibromo-3-iodo-6-(trifluoromethyl)pyridine is unique due to the presence of both bromine and iodine atoms along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to participate in diverse chemical reactions. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications.
Propriétés
IUPAC Name |
2,4-dibromo-3-iodo-6-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr2F3IN/c7-2-1-3(6(9,10)11)13-5(8)4(2)12/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRKHJCYVFEOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(N=C1C(F)(F)F)Br)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr2F3IN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-Methyl-6,7-dihydro-5,8-dioxa-1,3-diaza-cyclopenta[B]naphthalen-1-YL)-acetic acid hydrochloride](/img/structure/B1389694.png)
![Methyl-[2-(2-methyl-imidazol-1-yl)-ethyl]-amine dihydrate](/img/structure/B1389696.png)

![Furan-2-carboxylic acid [2-(2-hydroxy-ethylamino)-ethyl]-amide hydrochloride](/img/structure/B1389698.png)
![1-[(5-Methyl-thiophen-2-ylmethyl)-amino]-propan-2-OL hydrochloride](/img/structure/B1389699.png)

![[2-amino-1-(2,5-dimethoxyphenyl)ethyl]dimethylamine dihydrochloride](/img/structure/B1389703.png)



![2-Bromo-N-[4-(1-piperidinylsulfonyl)phenyl]-acetamide](/img/structure/B1389711.png)
![2-Bromo-N-{2-[(4-methyl-1-piperidinyl)carbonyl]-phenyl}acetamide](/img/structure/B1389712.png)
